Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol
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Overview
Description
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a unique combination of cyclopentyl, phenyl, pyrrolidinyl, and silanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of cyclopentyl and phenyl groups with a pyrrolidinyl ethyl silanol precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanone derivatives.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The compound can participate in substitution reactions where the pyrrolidinyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanone derivatives, while reduction can produce silane compounds.
Scientific Research Applications
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol involves its interaction with molecular targets through its silanol group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to specific proteins or enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Phenyl[2-(pyrrolidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silane: Similar but with a silane group instead of a silanol group
Uniqueness
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the presence of the silanol group, which imparts specific reactivity and stability characteristics
Properties
CAS No. |
104549-78-2 |
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Molecular Formula |
C17H27NOSi |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
cyclopentyl-hydroxy-phenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C17H27NOSi/c19-20(17-10-4-5-11-17,16-8-2-1-3-9-16)15-14-18-12-6-7-13-18/h1-3,8-9,17,19H,4-7,10-15H2 |
InChI Key |
WUFUEOYMDAYTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[Si](CCN2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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